Ticarcilline disodique

Vue d'ensemble

Description

La ticarcilline sodique est un antibiotique pénicilline semi-synthétique appartenant à la classe des carboxypénicillines. Elle est principalement utilisée pour traiter les infections causées par des bactéries Gram-négatives, en particulier Pseudomonas aeruginosa et Proteus vulgaris . La ticarcilline sodique est connue pour son activité bactéricide à large spectre et est souvent utilisée en combinaison avec un inhibiteur de bêta-lactamase pour améliorer son efficacité .

Applications De Recherche Scientifique

Ticarcillin sodium has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ticarcillin disodium primarily targets the Penicillin Binding Protein 2a (PBP 2a) . This protein plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like Ticarcillin disodium.

Mode of Action

Ticarcillin disodium is a β-lactam antibiotic . Its principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It achieves this by inhibiting the activity of PBP 2a . Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .

Biochemical Pathways

The primary biochemical pathway affected by Ticarcillin disodium is the bacterial cell wall synthesis pathway . By inhibiting PBP 2a, Ticarcillin disodium prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to cell death, particularly in gram-negative bacteria .

Pharmacokinetics

Ticarcillin disodium exhibits the following pharmacokinetic properties:

- Absorption : Ticarcillin disodium is not absorbed orally .

- Distribution : It has low concentrations in cerebrospinal fluid unless the meninges are inflamed . It can cross the placenta and is distributed into breast milk .

- Metabolism : Information on the metabolism of Ticarcillin disodium is not readily available .

- Excretion : Approximately 80-90% of Ticarcillin disodium is excreted unchanged in urine within 24 hours .

- Half-life : The half-life of Ticarcillin disodium is approximately 1.1 hours .

Result of Action

The primary result of Ticarcillin disodium’s action is the death of bacterial cells . By preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, Ticarcillin disodium causes cell death when bacteria attempt to divide .

Action Environment

Ticarcillin disodium is highly soluble in water but should be dissolved only immediately before use to prevent degradation . It is typically administered via intravenous or intramuscular injection . The efficacy and stability of Ticarcillin disodium can be influenced by various environmental factors, including the presence of β-lactamases, which can degrade the antibiotic .

Analyse Biochimique

Biochemical Properties

Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly peptidoglycan transpeptidases, which are essential for the cross-linking of peptidoglycan chains during cell wall synthesis . By binding to these enzymes, ticarcillin disodium prevents the formation of cross-links, leading to weakened cell walls and ultimately, bacterial cell death .

Cellular Effects

Ticarcillin disodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death . In addition, ticarcillin disodium can influence the expression of genes related to cell wall synthesis and stress responses in bacteria .

Molecular Mechanism

The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins, particularly peptidoglycan transpeptidases . This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . As a result, the bacteria are unable to maintain their cell wall structure, leading to cell lysis and death . Ticarcillin disodium’s beta-lactam ring is crucial for its binding to these enzymes, and its susceptibility to beta-lactamases can lead to antibiotic resistance in some bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticarcillin disodium can change over time. The stability of ticarcillin disodium is influenced by factors such as temperature and pH . It is highly soluble in water but should be dissolved immediately before use to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with ticarcillin disodium showing consistent bactericidal activity over extended periods .

Dosage Effects in Animal Models

The effects of ticarcillin disodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, with higher doses leading to increased bactericidal activity but also a higher risk of toxicity .

Metabolic Pathways

Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . It does not have biologically active metabolites, and the majority of the administered dose is excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can degrade ticarcillin disodium and reduce its efficacy .

Transport and Distribution

Ticarcillin disodium is well-distributed within the body, with significant penetration into tissues and fluids such as bile and pleural fluid . It is moderately bound to serum proteins, with approximately 45% of the drug being protein-bound . This distribution allows ticarcillin disodium to reach various sites of infection and exert its bactericidal effects .

Subcellular Localization

The subcellular localization of ticarcillin disodium is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins . This localization is crucial for its activity, as it allows ticarcillin disodium to inhibit cell wall synthesis effectively . The presence of a beta-lactam ring facilitates its targeting to these specific enzymes, ensuring its bactericidal action .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation de la ticarcilline sodique implique plusieurs étapes. Initialement, l'acide malonique 3-thiophène réagit avec le chlorure de pivaloyle en présence de triéthylamine pour former un anhydride mixte. Cet intermédiaire réagit ensuite avec l'acide 6-aminopénicillanique (6-APA) pour produire de l'acide ticarcilline. Finalement, l'acide ticarcilline est converti en ticarcilline sodique par réaction avec l'iso-octoate de sodium .

Méthodes de Production Industrielle : La production industrielle de ticarcilline sodique suit généralement la voie synthétique mentionnée ci-dessus. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réactifs et de solvants respectueux de l'environnement est mise en avant pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de Réactions : La ticarcilline sodique subit diverses réactions chimiques, notamment :

Oxydation : La ticarcilline sodique peut être oxydée dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans certaines conditions.

Substitution : La ticarcilline sodique peut subir des réactions de substitution, en particulier impliquant le cycle bêta-lactame.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes et de sulfones .

4. Applications de la Recherche Scientifique

La ticarcilline sodique a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

La ticarcilline sodique exerce ses effets en inhibant la réticulation du peptidoglycane pendant la synthèse de la paroi cellulaire bactérienne. Cette inhibition empêche les bactéries de se diviser, ce qui entraîne la mort cellulaire . La principale cible moléculaire est la protéine de liaison à la pénicilline, qui est essentielle à la synthèse de la paroi cellulaire .

Composés Similaires :

Carbenicilline : Structure et fonction similaires mais moins actives contre Pseudomonas aeruginosa.

Pipéracilline : Autre carboxypénicilline avec un spectre d'activité plus large.

Mézlocilline : Similaire à la ticarcilline mais avec des propriétés pharmacocinétiques différentes.

Unicité : La ticarcilline sodique est unique en raison de sa forte activité contre Pseudomonas aeruginosa et de son utilisation en combinaison avec des inhibiteurs de bêta-lactamase pour surmonter la résistance . Son activité à large spectre et son efficacité dans le traitement des infections graves en font un antibiotique précieux en milieu clinique .

Comparaison Avec Des Composés Similaires

Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.

Piperacillin: Another carboxypenicillin with a broader spectrum of activity.

Mezlocillin: Similar to ticarcillin but with different pharmacokinetic properties.

Uniqueness: Ticarcillin sodium is unique due to its high activity against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors to overcome resistance . Its broad-spectrum activity and effectiveness in treating severe infections make it a valuable antibiotic in clinical settings .

Propriétés

Numéro CAS |

4697-14-7 |

|---|---|

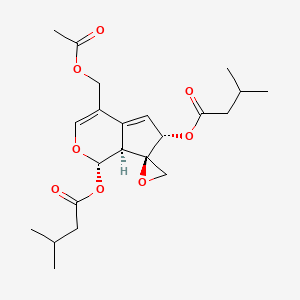

Formule moléculaire |

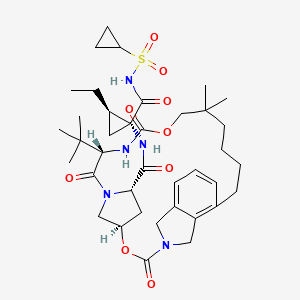

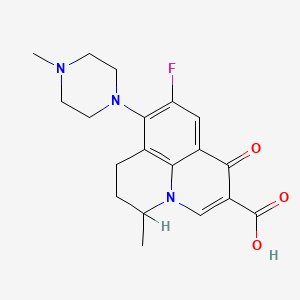

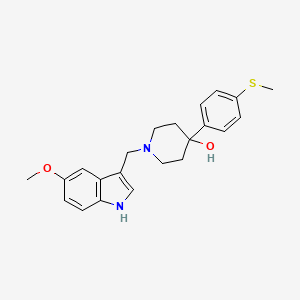

C15H16N2NaO6S2 |

Poids moléculaire |

407.4 g/mol |

Nom IUPAC |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |

Clé InChI |

GOPQWXUCPMVVFP-PXPFBOJMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

29457-07-6 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ticarcillin disodium?

A: Ticarcillin disodium is a semi-synthetic penicillin antibiotic that acts as a mechanism-based inhibitor of transpeptidases, enzymes crucial for bacterial cell wall synthesis. [] Specifically, it targets the penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [] By binding to PBPs, Ticarcillin disodium prevents the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell lysis and death. []

Q2: What is the role of Clavulanate potassium when combined with Ticarcillin disodium?

A: Clavulanate potassium is a beta-lactamase inhibitor often combined with Ticarcillin disodium to enhance its effectiveness. [, , , , ] Many bacteria produce beta-lactamase enzymes that can break down beta-lactam antibiotics like Ticarcillin. [, ] Clavulanate potassium inactivates these enzymes, protecting Ticarcillin disodium from degradation and expanding its spectrum of activity against beta-lactamase-producing bacteria. [, , , , ]

Q3: What is the molecular formula and weight of Ticarcillin disodium?

A3: While the provided research articles focus on practical applications and do not explicitly state the molecular formula or weight of Ticarcillin disodium, these details can be readily found in chemical databases and resources like PubChem.

Q4: How stable is Ticarcillin disodium in intravenous solutions?

A: Ticarcillin disodium exhibits varying stability in different intravenous solutions and storage conditions. Studies have investigated its stability in 0.9% sodium chloride injection [, ], 5% dextrose injection [], and AutoDose Infusion System bags. [] Specific details regarding storage temperatures and duration can be found within the cited research papers. [, ]

Q5: Are there specific formulation strategies to enhance the stability of Ticarcillin disodium?

A: The research highlights the use of disodium ethylenediaminetetraacetic acid (EDTA), sodium sulfite, and glycine in Ticarcillin disodium and Clavulanate potassium compositions to improve stability, particularly for injectable formulations. [] This combination demonstrates a synergistic effect, enhancing the overall stability of the composition. []

Q6: How is Ticarcillin disodium administered, and what factors influence its pharmacokinetic profile?

A: Ticarcillin disodium is typically administered intravenously. [, , ] Research in foals demonstrated that age significantly influences the pharmacokinetics of both Ticarcillin and Clavulanate. [] Specifically, younger foals exhibited immature renal excretion mechanisms, leading to lower clearance and wider distribution of Ticarcillin. []

Q7: What types of infections has Ticarcillin disodium been investigated for in clinical studies?

A7: Ticarcillin disodium, often in combination with Clavulanate potassium, has been studied in various clinical settings for treating infections, including:

- Postpartum endometritis: [, , , , ] Studies compared its efficacy to other treatment options like Clindamycin/Gentamicin.

- Gynecologic infections: [, , , , , ] These studies included pelvic inflammatory disease, salpingitis, and tuboovarian abscesses.

- Penetrating abdominal trauma: [, ] Research examined its use in polymicrobial infections associated with abdominal trauma.

- Skin and soft tissue infections: [, ] Studies assessed its effectiveness in managing these infections, including those in diabetic patients.

Q8: Have any instances of Ticarcillin resistance been reported?

A: While Ticarcillin disodium is effective against a broad spectrum of bacteria, resistance has been reported. [] A study investigated the use of Ticarcillin-Clavulanate in treating infections caused by Ticarcillin-resistant microorganisms. [] The research examined the clinical and microbiological outcomes, as well as the potential for the development of resistance during therapy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.